molecular formula C18H18N2O4 B5782133 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol

2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol

Cat. No.: B5782133
M. Wt: 326.3 g/mol
InChI Key: NHGHMZLNFJCXSK-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the methoxyphenol group: The resulting pyrazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the methoxyphenol group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and phenol groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol
  • 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-6-methoxyphenol
  • 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-3-methoxyphenol

Uniqueness

The uniqueness of 2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-5-methoxyphenol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy and phenol groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-22-12-5-6-13(16(21)9-12)15-10-14(19-20-15)11-4-7-17(23-2)18(8-11)24-3/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGHMZLNFJCXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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